schisandrin C

Description

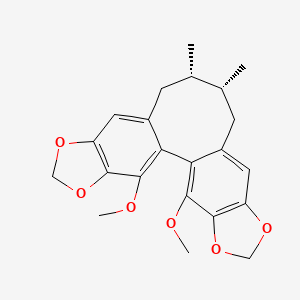

Structure

3D Structure

Properties

IUPAC Name |

(12S,13R)-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O6/c1-11-5-13-7-15-19(27-9-25-15)21(23-3)17(13)18-14(6-12(11)2)8-16-20(22(18)24-4)28-10-26-16/h7-8,11-12H,5-6,9-10H2,1-4H3/t11-,12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBWBWWADZJXID-TXEJJXNPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4CC1C)OCO5)OC)OC)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C[C@@H]1C)OCO5)OC)OC)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61301-33-5 | |

| Record name | Schizandrin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061301335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 61301-33-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCHISANDRIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8754W6B3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Unveiling of a Complex Scaffold: A Technical Guide to the Biosynthetic Pathway of Schisandrin C and Other Dibenzocyclooctadiene Lignans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzocyclooctadiene lignans, a prominent class of secondary metabolites found in plants of the Schisandraceae family, have garnered significant attention for their diverse and potent pharmacological activities. Among these, schisandrin C, isolated from the fruits of Schisandra chinensis, exhibits a range of biological effects, including anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3] Understanding the intricate biosynthetic pathway leading to this compound is paramount for the biotechnological production of this and other valuable lignans, as well as for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, detailing the key enzymatic steps, and presenting available quantitative data and experimental methodologies.

The Phenylpropanoid Pathway: The Genesis of Lignan Precursors

The journey to this compound begins with the ubiquitous phenylpropanoid pathway, which is responsible for the synthesis of a vast array of plant natural products. The essential precursor for lignan biosynthesis is coniferyl alcohol, derived from the amino acid phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and reduction, convert phenylalanine into this key monolignol.

Formation of the Dibenzocyclooctadiene Scaffold: A Divergence from Classical Lignan Biosynthesis

While many lignans are formed through the dimerization of two coniferyl alcohol units to yield pinoresinol, the biosynthesis of dibenzocyclooctadiene lignans like this compound is proposed to follow a distinct path. The current hypothesis suggests that the pathway branches after the formation of coniferyl alcohol and proceeds through the intermediate isoeugenol.[4]

Key Enzymatic Steps to the Core Scaffold

-

From Coniferyl Alcohol to Isoeugenol: The initial step involves the conversion of coniferyl alcohol to isoeugenol. While the specific enzyme responsible for this isomerization in Schisandra has not been definitively characterized, it represents a critical branching point from other lignan pathways.

-

Oxidative Coupling to Dihydroguaiaretic Acid: Two molecules of isoeugenol are then believed to undergo stereospecific oxidative coupling to form dihydroguaiaretic acid. This crucial step is likely mediated by a dirigent protein (DIR) , which guides the stereochemistry of the coupling reaction, and a laccase or peroxidase to catalyze the oxidation.[4] Transcriptomic studies of Schisandra chinensis have identified several candidate DIR genes that are highly expressed in tissues with high lignan accumulation.[4]

The Enigmatic Late Stages: Tailoring the Dibenzocyclooctadiene Core to this compound

The conversion of dihydroguaiaretic acid to the final, biologically active this compound involves a series of tailoring reactions, including hydroxylations, methylations, and the formation of a methylenedioxy bridge. These steps are thought to be catalyzed by cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs) .

Transcriptome analysis of Schisandra chinensis and related species has provided valuable clues, identifying several candidate genes from the CYP719A and CYP81Q families.[5] Members of the CYP719A family, for instance, have been shown in other plant species to be involved in the formation of methylenedioxy bridges, a key structural feature of this compound.[6] However, the precise sequence of these tailoring reactions and the specific enzymes involved in the biosynthesis of this compound remain an active area of research.

A proposed, yet to be fully elucidated, sequence of events is as follows:

-

Hydroxylation Events: Cytochrome P450 enzymes are hypothesized to catalyze specific hydroxylations on the aromatic rings of the dihydroguaiaretic acid backbone.

-

Methylenedioxy Bridge Formation: A key step is the formation of the methylenedioxy bridge from an ortho-hydroxymethoxy-phenyl group, a reaction often catalyzed by CYP enzymes.

-

O-Methylation: O-methyltransferases are responsible for the methylation of specific hydroxyl groups on the dibenzocyclooctadiene scaffold to yield the final structure of this compound.

Quantitative Data

While comprehensive quantitative data on the entire biosynthetic pathway of this compound is limited, studies have reported on the content of various lignans in Schisandra chinensis. This information provides a valuable baseline for future metabolic engineering and synthetic biology efforts.

| Compound | Plant Part | Concentration Range | Reference |

| Schisandrin | Fruit | 15.85 ± 0.09 to 20.57 ± 0.38 mg/g | [7] |

| Schisandrin B | Fruit | 15.85 ± 0.09 to 20.57 ± 0.38 mg/g | [7] |

| Total Lignans | Fruit Oil | 67.73 ± 0.06 to 87.61 ± 1.83 mg/g | [7] |

Experimental Protocols

Detailed experimental protocols for the specific enzymes in the this compound pathway are not yet fully established. However, methodologies used for the study of analogous enzymes in other lignan biosynthetic pathways can be adapted.

Protocol 1: Heterologous Expression and Functional Characterization of Candidate Cytochrome P450 Enzymes

This protocol describes a general workflow for expressing and testing the activity of candidate CYP enzymes identified from transcriptomic data.

-

Gene Cloning and Vector Construction:

-

Isolate total RNA from Schisandra chinensis tissues with high lignan content.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the candidate CYP gene using PCR with gene-specific primers.

-

Clone the PCR product into a suitable expression vector (e.g., pYES-DEST52 for yeast expression or pET28a for E. coli expression).

-

-

Heterologous Expression:

-

Transform the expression vector into a suitable host organism (e.g., Saccharomyces cerevisiae or Escherichia coli).

-

Culture the transformed cells under appropriate conditions to induce protein expression.

-

-

Microsome Isolation (for Yeast Expression):

-

Harvest yeast cells by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., TEK buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 100 mM KCl).

-

Resuspend the cells in TEK buffer containing a protease inhibitor cocktail.

-

Disrupt the cells using glass beads or a French press.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer (e.g., TEG buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 20% glycerol).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Microsomal preparation (or purified enzyme)

-

Putative substrate (e.g., dihydroguaiaretic acid)

-

NADPH-cytochrome P450 reductase (if not co-expressed)

-

NADPH

-

Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

Extract the reaction products with the organic solvent.

-

Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol).

-

Analyze the products by HPLC, LC-MS, or GC-MS to identify and quantify the reaction products by comparison with authentic standards.

-

Protocol 2: In Vitro Assay for O-Methyltransferase Activity

This protocol outlines a method for testing the activity of candidate OMT enzymes.

-

Enzyme Preparation:

-

Express and purify the candidate OMT enzyme using standard molecular biology techniques (e.g., heterologous expression in E. coli with a His-tag followed by nickel-affinity chromatography).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Purified OMT enzyme

-

Hydroxylated dibenzocyclooctadiene lignan substrate

-

S-adenosyl-L-methionine (SAM) as the methyl donor

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

Dithiothreitol (DTT) to maintain a reducing environment

-

-

Incubate the reaction at an optimal temperature (e.g., 37°C).

-

-

Product Analysis:

-

Stop the reaction and extract the products as described in Protocol 1.

-

Analyze the products by HPLC or LC-MS to detect the formation of the methylated product.

-

Visualizations

Diagrams of Pathways and Workflows

Caption: Proposed biosynthetic pathway of this compound.

Caption: Experimental workflow for CYP functional analysis.

Conclusion and Future Perspectives

The biosynthesis of this compound and other dibenzocyclooctadiene lignans is a complex and fascinating area of plant biochemistry. While the initial steps involving the phenylpropanoid pathway and the formation of the dibenzocyclooctadiene core are becoming clearer, the late-stage tailoring reactions remain a significant knowledge gap. The functional characterization of the candidate cytochrome P450 and O-methyltransferase genes identified through transcriptomic studies is a critical next step. The successful elucidation of the complete pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the sustainable production of these valuable medicinal compounds through metabolic engineering and synthetic biology approaches. The development of robust in vitro reconstitution systems will be instrumental in dissecting the precise function and kinetics of each enzyme in the pathway, ultimately enabling the rational design of biosynthetic routes for novel and more potent lignan derivatives.

References

- 1. Exploring the diversity and potential functional characteristics of microbiota associated with different compartments of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Metabolite-cytochrome P450 complex formation by methylenedioxyphenyl lignans of Piper cubeba: mechanism-based inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of lignans in Schisandra chinensis oil with a single analysis process by UPLC-Q/TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

comprehensive literature review of schisandrin C biological activities

An in-depth analysis of Schisandrin C, a bioactive lignan isolated from the fruit of Schisandra chinensis, reveals a broad spectrum of pharmacological activities. This technical guide provides a comprehensive review of its biological effects, summarizes key quantitative data, outlines experimental methodologies, and visualizes the molecular pathways it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development.

Overview of Biological Activities

This compound (Sch C) is a dibenzocyclooctadiene lignan that has been extensively studied for its therapeutic potential. It exhibits a range of biological properties, including hepatoprotective, anti-inflammatory, antioxidant, anticancer, antiviral, and cardioprotective effects. These activities are attributed to its ability to modulate various cellular signaling pathways.

Key Biological Activities and Mechanisms of Action

Hepatoprotective and Anti-Fibrotic Activity

This compound is well-documented for its liver-protective properties. It has been shown to protect against hepatic damage induced by toxins and to ameliorate liver fibrosis. Studies indicate that Sch C can reduce serum levels of alanine transaminase (ALT) and aspartate aminotransferase (AST) in rat models, which are key markers of liver injury.

The anti-fibrotic mechanism involves the regulation of lipid metabolism and inflammation. This compound has been found to inhibit the formation of lipid droplets in hepatocytes and to suppress inflammatory responses in liver fibrosis by modulating the NF-κB and p38/ERK MAPK signaling pathways. In models of renal fibrosis, Sch C was shown to inhibit the excessive accumulation of the extracellular matrix (ECM) by regulating the TGF-β and PI3K-Akt signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB signaling pathway. By suppressing this pathway, Sch C reduces the expression of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β. This activity is central to its therapeutic effects in conditions like liver fibrosis and other inflammatory diseases.

Caption: this compound inhibits NF-κB and MAPK signaling pathways.

Antioxidant Activity

This compound demonstrates significant antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It targets Kelch-like ECH-associated protein 1 (Keap1), which leads to the dissociation and nuclear translocation of Nrf2. In the nucleus, Nrf2 promotes the transcription of antioxidant enzymes. This mechanism helps to attenuate oxidative stress, as observed in models of Angiotensin II-challenged vascular endothelium.

Caption: this compound targets Keap1 to activate the Nrf2 pathway.

Anticancer Activity

This compound exhibits cytotoxic effects against several human cancer cell lines. Studies have shown that it can induce apoptosis (programmed cell death) in a dose-dependent manner. For instance, in Bel-7402 human hepatoma cells, Sch C treatment led to chromatin condensation and fragmentation, characteristic features of apoptosis. The anticancer activity is dependent on the cellular accumulation of the drug, which has been shown to permeate the cell membrane.

Antiviral Activity

Recent research has highlighted the antiviral properties of this compound, particularly against the Hepatitis B virus (HBV). The mechanism involves the enhancement of the cGAS-STING signaling pathway. By promoting the interaction between TANK-binding kinase 1 (TBK1) and STING, Sch C facilitates the phosphorylation of IRF3. This leads to increased production of type I interferons (IFN-β) and the expression of interferon-stimulated genes, which collectively inhibit HBV replication.

Caption: this compound enhances cGAS-STING signaling to inhibit HBV.

Cardioprotective Activity / Atherosclerosis

In the context of cardiovascular disease, this compound has been investigated for its potential to treat atherosclerosis. It interferes with the PI3K/AKT/mTOR autophagy pathway. In human umbilical vein endothelial cells (HUVECs) induced with oxidized low-density lipoprotein (ox-LDL), Sch C was shown to promote autophagy by upregulating the expression of key autophagy proteins like Beclin1. This action may help in clearing damaged cellular components and protecting against the progression of atherosclerosis.

Caption: this compound interferes with PI3K/AKT/mTOR to promote autophagy.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Assay |

|---|---|---|---|---|

| Bel-7402 | Human Hepatoma | 81.58 ± 1.06 | 48 | MTT |

| KB-3-1 | Human Epidermoid Carcinoma | 108.00 ± 1.13 | 48 | MTT |

| Bcap37 | Human Breast Carcinoma | 136.97 ± 1.53 | 48 | MTT |

Data from studies on the anticancer effects of this compound.

Table 2: Effective Concentrations of this compound in Cellular Assays

| Cell Line / Model | Biological Effect | Concentration(s) | Notes |

|---|---|---|---|

| Bel-7402 | Induction of Apoptosis | 75 µM, 100 µM | Observed chromatin condensation and fragmentation. |

| HUVECs | Non-toxic Range | < 25 µM | Higher concentrations showed significant toxicity. |

| THP-1 / L929 | cGAS-STING Activation | < 40 µM | Non-toxic concentrations that promoted IRF3 phosphorylation. |

Data compiled from various in vitro studies.

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While exhaustive, step-by-step protocols are beyond the scope of this review, this section outlines the general methodologies employed in the cited research.

Cell Culture and Viability Assays

-

Cell Lines: Human cancer cell lines (Bel-7402, KB-3-1, Bcap37), human umbilical vein endothelial cells (HUVECs), and immune cells (THP-1, L929) were cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

MTT Assay: To assess cytotoxicity, cells were seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 48 hours). MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added, and the resulting formazan crystals were dissolved in a solvent like DMSO. Absorbance was measured using a microplate reader to determine cell viability, from which IC₅₀ values were calculated.

Apoptosis Assays

-

Hoechst 33258 Staining: Cells treated with this compound were stained with Hoechst 33258, a fluorescent dye that binds to DNA. Nuclear morphology was observed under a fluorescence microscope. Apoptotic cells were identified by condensed or fragmented chromatin.

-

Flow Cytometry: To quantify apoptosis, treated cells were harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V positive) was determined using a flow cytometer.

Western Blotting

-

Protein Extraction and Quantification: Cells or tissues were lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

-

Immunoblotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p-ERK, Nrf2, Beclin1, TBK1). After washing, the membrane was incubated with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Animal Models

-

HBV Replication Model: Hydrodynamic injection of HBV plasmids into mice was used to establish an in vivo model of HBV replication. Mice were then treated with this compound, and serum levels of HBV antigens (HBeAg, HBsAg) and HBV DNA were measured to assess antiviral efficacy.

-

Vascular Endothelium Dysfunction Model: Mice were challenged with a subcutaneous infusion of Angiotensin II to induce oxidative stress and endothelial dysfunction. The protective effects of this compound were evaluated by assessing aortic relaxation and oxidative stress markers.

-

Renal Fibrosis Model: A gentamicin-induced zebrafish model was utilized to assess the anti-fibrotic activity of this compound in vivo.

Experimental Workflow Visualization

Caption: A generalized workflow for in vitro studies of this compound.

Conclusion and Future Prospects

This compound is a promising natural compound with a diverse range of biological activities, underpinned by its ability to modulate key signaling pathways involved in inflammation, oxidative stress, viral replication, and cell survival. The evidence summarized in this guide highlights its potential for the development of novel therapeutics for liver diseases, cancer, viral infections, and cardiovascular disorders.

Future research should focus on more extensive in vivo studies and preclinical trials to validate these findings in more complex biological systems. Further investigation into the structure-activity relationships of this compound and its derivatives could lead to the synthesis of more potent and selective compounds. Additionally, exploring potential synergistic effects with existing drugs could open new avenues for combination therapies.

Schisandrin C: A Deep Dive into its Molecular Targets and Modulation of Cellular Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Schisandrin C, a bioactive lignan isolated from the fruit of Schisandra chinensis, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-fibrotic properties. This technical guide provides a comprehensive overview of the molecular targets and signaling pathways modulated by this compound. We delve into the intricate mechanisms by which this natural compound exerts its cellular effects, with a focus on pathways critical in cellular homeostasis, stress response, and disease pathogenesis. This document summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of the modulated signaling cascades to serve as a valuable resource for researchers and professionals in drug discovery and development.

Introduction

Schisandra chinensis, a well-known plant in traditional medicine, is a rich source of bioactive dibenzocyclooctadiene lignans. Among these, this compound has emerged as a compound with significant therapeutic potential. Its ability to modulate key cellular signaling pathways underscores its promise in the development of novel treatments for a range of conditions, including inflammatory diseases, cardiovascular disorders, and fibrosis. This guide aims to provide a detailed technical understanding of the molecular interactions and downstream cellular consequences of this compound treatment.

Molecular Targets of this compound

This compound interacts with several key intracellular proteins, thereby initiating a cascade of signaling events. Current research has identified the following as direct or indirect molecular targets:

-

Kelch-like ECH-associated protein 1 (Keap1): this compound has been shown to target Keap1, a negative regulator of Nuclear factor erythroid 2-related factor 2 (Nrf2). By interacting with Keap1, this compound promotes the nuclear translocation and activation of Nrf2, a master regulator of antioxidant responses.[1]

-

Transforming Growth Factor Beta Receptor I (TGFBR1): Molecular docking studies have revealed a stable interaction between this compound and TGFBR1.[2][3] This interaction is crucial for the inhibition of the pro-fibrotic TGF-β signaling pathway.

-

Components of the PI3K/AKT/mTOR pathway: this compound has been observed to interfere with the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and autophagy.[4]

-

Components of the NF-κB signaling pathway: this compound inhibits the activation of the NF-κB pathway, a key mediator of inflammatory responses.[5] This is achieved by targeting proteins upstream of NF-κB nuclear translocation.

-

Mitogen-Activated Protein Kinases (MAPKs): this compound has been shown to inhibit the phosphorylation of p38 MAPK and extracellular signal-regulated protein kinase (ERK), thereby modulating inflammatory and stress responses.[5]

Modulated Signaling Pathways

This compound's interaction with its molecular targets leads to the modulation of several critical signaling pathways.

Nrf2/HO-1 Antioxidant Pathway

This compound activates the Nrf2/HO-1 pathway, a primary cellular defense mechanism against oxidative stress. By targeting Keap1, this compound facilitates the nuclear translocation of Nrf2, which in turn binds to the antioxidant response element (ARE) in the promoter region of its target genes, including heme oxygenase-1 (HO-1).[1][6][7] This leads to the upregulation of antioxidant enzymes and cytoprotective proteins.

PI3K/AKT/mTOR Signaling Pathway

This compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[4][8][9] This pathway is a critical regulator of cell survival, proliferation, and autophagy. By inhibiting the phosphorylation of key components like PI3K, Akt, and mTOR, this compound can induce autophagy and modulate cellular growth.

NF-κB Signaling Pathway

This compound exerts potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5] It has been shown to prevent the phosphorylation and subsequent degradation of IκBα, which retains the NF-κB p65 subunit in the cytoplasm, thereby preventing its nuclear translocation and the transcription of pro-inflammatory genes. This compound has been observed to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5]

References

- 1. This compound targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanistic insights into this compound as the active anti-renal fibrosis ingredient of Schisandra chinensis: a network pharmacology analysis and transcriptomics integrated experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the Molecular Mechanism of this compound for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nrf2-mediated HO-1 induction contributes to antioxidant capacity of a Schisandrae Fructus ethanol extract in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nrf2-Mediated HO-1 Induction Contributes to Antioxidant Capacity of a Schisandrae Fructus Ethanol Extract in C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Improves Chronic Stress-Induced Dyslipidemia in Mice by Regulating Pyroptosis and Autophagy Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Improves Chronic Stress-Induced Dyslipidemia in Mice by Regulating Pyroptosis and Autophagy Levels [jmb.or.kr]

The Preclinical Toxicology and Safety Profile of Schisandrin C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisandrin C, a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and potential anticancer effects. As its therapeutic potential is explored, a thorough understanding of its preclinical toxicology and safety profile is paramount for guiding further drug development. This technical guide provides a comprehensive overview of the currently available preclinical safety data on this compound. The document summarizes in vitro cytotoxicity, genotoxicity, and mechanistic toxicity information. It is important to note that while data on Schisandra extracts and other related lignans are available, specific, comprehensive in vivo toxicological studies on purified this compound are limited. This guide highlights these data gaps and provides detailed experimental protocols for key assays to facilitate future preclinical safety assessments.

Introduction

Schisandra chinensis has been a cornerstone of traditional medicine for centuries, with its constituent lignans believed to be responsible for many of its therapeutic effects. This compound is one of the prominent lignans, and its pharmacological properties are under active investigation. Preclinical safety evaluation is a critical step in the translation of a promising compound from the laboratory to the clinic. This process involves a battery of in vitro and in vivo studies designed to identify potential target organ toxicities, determine a safe starting dose for human trials, and understand the compound's overall risk profile. This guide synthesizes the existing preclinical toxicology data for this compound and provides a framework for its continued safety evaluation.

In Vitro Toxicology

Cytotoxicity

In vitro cytotoxicity assays are fundamental in early-stage safety assessment, providing insights into the potential for a compound to cause cell death. The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | Assay | Exposure Time | IC50 (µM) | Reference |

| Bel-7402 | Human Hepatocellular Carcinoma | MTT | 48 h | 81.58 ± 1.06 | [1] |

| KB-3-1 | Human Nasopharyngeal Carcinoma | MTT | 48 h | 108.00 ± 1.13 | [1] |

| Bcap37 | Human Breast Cancer | MTT | 48 h | 136.97 ± 1.53 | [1] |

| QSG-7701 | Human Normal Liver Cells | MTT | 48 h | >200 | [1] |

| HUVECs | Human Umbilical Vein Endothelial Cells | MTT | 24 h | >25 (significant toxic effects at >25 µM) | [2] |

| YD-38 | Human Oral Squamous Carcinoma | MTT | 24 h | >20 (>90% viability up to 20 µM) | [3] |

This compound demonstrates selective cytotoxicity towards cancer cell lines while exhibiting lower toxicity in normal human liver cells.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

Caption: Workflow of the MTT assay for determining cell viability.

Detailed Steps:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 12.5 to 200 µM) and a vehicle control (e.g., 0.5% DMSO).

-

Incubation: Incubate the treated cells for the desired exposure time (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Genotoxicity

Genotoxicity studies are designed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations.

While no specific genotoxicity studies on purified this compound were identified, a study on the pomace extract of Schisandra chinensis provides some relevant information.

Table 2: In Vivo Genotoxicity of Schisandra chinensis Pomace Extract

| Test System | Organism | Route of Administration | Doses Tested | Results | Reference |

| Erythrocyte Micronucleus Test | ICR Mouse | Oral | 500, 1000, 2000 mg/kg | No significant increase in micronucleated polychromatic erythrocytes | [4] |

This study suggests that the pomace extract of Schisandra chinensis, which contains a mixture of lignans including this compound, does not induce micronucleus formation in the bone marrow of mice up to a dose of 2000 mg/kg, indicating a lack of in vivo genotoxic potential under these test conditions.[4]

Experimental Protocol: In Vivo Micronucleus Test

The in vivo micronucleus test is a key assay for detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance.

Workflow for In Vivo Micronucleus Test

Caption: Workflow of the in vivo micronucleus assay.

Detailed Steps:

-

Animal Dosing: Administer this compound at multiple dose levels, along with a vehicle control and a positive control (e.g., cyclophosphamide), to groups of mice or rats. The oral route is common for preclinical studies.

-

Sample Collection: At appropriate time points after dosing (typically 24 and 48 hours), euthanize the animals and collect bone marrow from the femur.

-

Slide Preparation: Prepare bone marrow smears on microscope slides.

-

Staining: Stain the slides with a suitable dye, such as Giemsa or acridine orange, to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and to visualize micronuclei.

-

Microscopic Analysis: Score a predetermined number of PCEs (e.g., 2000) per animal for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.

-

Data Analysis: Statistically compare the frequency of micronucleated PCEs in the treated groups to the vehicle control group.

Mechanistic Toxicology

Understanding the molecular mechanisms underlying a compound's toxicity is crucial for risk assessment. This compound has been shown to modulate several signaling pathways, including the PI3K/AKT/mTOR pathway.

PI3K/AKT/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and autophagy. Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders. Studies have shown that this compound can interfere with this pathway.[2]

Signaling Pathway of this compound's Effect on PI3K/AKT/mTOR

Caption: this compound inhibits the PI3K/AKT/mTOR pathway, leading to the induction of autophagy.

Experimental Protocol: Western Blot for PI3K/AKT/mTOR Pathway Proteins

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol outlines the steps to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Workflow for Western Blot Analysis

Caption: Workflow for Western blot analysis of signaling pathway proteins.

Detailed Steps:

-

Cell Treatment and Lysis: Treat cells with this compound at desired concentrations and time points. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of PI3K, AKT, and mTOR.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the changes in protein expression and phosphorylation.

In Vivo Toxicology (Data Gaps)

Comprehensive in vivo toxicological data for purified this compound are currently limited in the public domain. The following sections outline the standard preclinical studies that are necessary for a complete safety assessment and highlight the existing data gaps.

Acute Oral Toxicity

An acute oral toxicity study is performed to determine the median lethal dose (LD50) and to identify potential signs of acute toxicity. One study on an ethanol extract of Schisandra chinensis reported an LD50 in mice and mentioned the LD50 of "schisandrin" as 1.0 g/kg body weight, although it was not specified if this was schisandrin A, B, or C.[5] Another study on a pomace extract of S. chinensis in rats suggested acute toxicity at concentrations of 2000 to 5000 mg/kg.[6]

Data Gap: A definitive acute oral LD50 study for purified this compound in a rodent species (e.g., rat or mouse) according to OECD guidelines is needed.

Sub-chronic and Chronic Toxicity

Repeated-dose toxicity studies (typically 28 or 90 days in rodents and a non-rodent species) are essential for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).

Data Gap: There is a lack of publicly available sub-chronic or chronic oral toxicity data for this compound.

Reproductive and Developmental Toxicity

These studies assess the potential effects of a substance on fertility, embryonic development, and pre- and postnatal development.

Data Gap: No reproductive and developmental toxicity studies for this compound have been identified.

Carcinogenicity

Long-term carcinogenicity bioassays (typically 2 years in rodents) are conducted for drugs intended for chronic use.

Data Gap: There is no available data on the carcinogenic potential of this compound.

Safety Pharmacology

Safety pharmacology studies investigate the potential adverse effects of a compound on vital physiological functions, including the cardiovascular, respiratory, and central nervous systems.

Data Gap: Specific safety pharmacology studies for this compound are lacking.

Conclusion and Future Directions

The available preclinical data suggest that this compound has a favorable in vitro safety profile, with selective cytotoxicity towards cancer cells. Mechanistic studies indicate its interaction with the PI3K/AKT/mTOR signaling pathway. However, there are significant gaps in the in vivo toxicological data for purified this compound. To support its further development as a therapeutic agent, a comprehensive preclinical safety evaluation is imperative. This should include, at a minimum, an acute oral toxicity study, repeated-dose toxicity studies, a full battery of genotoxicity assays, and safety pharmacology assessments. The experimental protocols and workflows provided in this guide offer a framework for conducting these essential studies in accordance with international regulatory guidelines. A thorough understanding of the safety profile of this compound will be critical for its successful translation into clinical applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. e-nps.or.kr [e-nps.or.kr]

- 4. Erythrocyte Micronucleus Test of Pomace Schisandra chinensis Extracts Using ICR Mouse -Herbal Formula Science | Korea Science [koreascience.kr]

- 5. Effects of Deacidification on Composition of Schisandra chinensis Ethanolic Extract and Studies on Acute Toxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Acute Toxicity of Pomace Schisandra chinensis Extracts Using SD-rats -Herbal Formula Science | Korea Science [koreascience.kr]

natural sources and variation of schisandrin C content in Schisandra species

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of schisandrin C, a bioactive dibenzocyclooctadiene lignan found in plants of the Schisandra genus. This document details its natural sources, the significant variations in its content across different species and plant parts, and the analytical methodologies used for its quantification.

Natural Sources of this compound

This compound is predominantly isolated from the fruits and stems of various Schisandra species, which are woody vines native to East Asia and North America. The most well-known source is Schisandra chinensis, commonly known as the five-flavor berry, where this compound is one of the major bioactive lignans. However, its presence and concentration vary significantly among different species within the genus.

Variation of this compound Content

The concentration of this compound is subject to substantial variation due to a range of factors, including the specific Schisandra species, the part of the plant being analyzed, geographical origin, and harvesting time.

Interspecific and Intraspecific Variation

Research has demonstrated a wide range of this compound content among different Schisandra species. While S. chinensis is a primary source, other species such as S. sphenanthera also contain this compound, albeit often in different proportions relative to other lignans. Genetic differences between species and even between different cultivars of the same species are major determinants of this variation.

Variation in Different Plant Parts

The distribution of this compound is not uniform throughout the plant. The highest concentrations are typically found in the seeds and fruits. The stems and leaves also contain this compound, but generally at lower levels. This distribution has significant implications for raw material selection and quality control in the production of herbal medicines and dietary supplements.

Quantitative Data on this compound Content

The following tables summarize the quantitative data on this compound content from various studies. This data highlights the variability across species and plant parts.

| Schisandra Species | Plant Part | This compound Content (mg/g) | Reference |

| Schisandra chinensis | Fruit | 0.13 - 3.98 | |

| Schisandra chinensis | Seed | 1.2 - 4.7 | |

| Schisandra chinensis | Stem | 0.04 - 0.5 | |

| Schisandra rubriflora | Fruit | 0.21 | |

| Schisandra grandiflora | Fruit | 0.15 | |

| Schisandra sphenanthera | Fruit | 0.08 - 1.25 |

Note: The values presented are ranges compiled from multiple sources and can be influenced by analytical methods and sample origins.

Experimental Protocols

Accurate quantification of this compound is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed.

General Extraction and Quantification Workflow

The general procedure for analyzing this compound content in Schisandra plant material involves sample preparation, extraction, and chromatographic analysis.

Detailed HPLC-UV Method

-

Instrumentation : High-Performance Liquid Chromatography system with a UV detector.

-

Column : C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase : A gradient elution is often used, typically with a mixture of acetonitrile and water. A common gradient might start at 50% acetonitrile and increase to 90% over 30 minutes.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30°C.

-

Detection Wavelength : 254 nm.

-

Injection Volume : 10 µL.

-

Standard Preparation : A stock solution of pure this compound is prepared in methanol and serially diluted to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Biosynthetic Pathway of this compound

This compound belongs to the dibenzocyclooctadiene lignan family, which are synthesized via the phenylpropanoid pathway. The core structure is formed through the dimerization of two coniferyl alcohol units.

The biosynthesis begins with L-phenylalanine, which is converted through a series of enzymatic steps to coniferyl alcohol. Two molecules of coniferyl alcohol are then coupled in a process often guided by dirigent proteins to form pinoresinol, the precursor to many lignans. Through a series of reductions, isomerizations, and cyclizations, the dibenzocyclooctadiene scaffold is formed, which is then further modified by enzymes such as hydroxylases and methyltransferases to yield this compound. The precise enzymatic steps leading to the final structure are a subject of ongoing research.

This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further validation of analytical methods and investigation into the factors affecting content variation are recommended.

Schisandrin C: A Technical Guide to its Effects on Mitochondrial Function and Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisandrin C, a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its therapeutic potential, particularly in the context of cellular stress. This technical guide provides an in-depth analysis of the effects of this compound on mitochondrial function and oxidative stress. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the pharmacological properties of this compound.

Introduction

Mitochondria, the powerhouses of the cell, are central to cellular metabolism and energy production. However, this vital role also makes them a primary source of reactive oxygen species (ROS), which can lead to oxidative stress when produced in excess. Oxidative stress is implicated in the pathogenesis of a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes. This compound has emerged as a promising natural compound with the ability to modulate mitochondrial function and mitigate oxidative stress, thereby offering potential therapeutic benefits. This guide will explore the mechanisms through which this compound exerts these protective effects.

Effects of this compound on Oxidative Stress

This compound has demonstrated potent antioxidant properties by reducing the production of reactive oxygen species and nitric oxide (NO) in various cell models.

Quantitative Data: Inhibition of ROS and NO Production

The following table summarizes the inhibitory effects of this compound on lipopolysaccharide (LPS)-induced ROS and NO production in RAW 264.7 macrophage cells.

| Cell Line | Treatment | Concentration | Parameter | Inhibition (%) | p-value | Reference |

| RAW 264.7 | This compound | 1 µM | ROS | 9.58% | < 0.05 | [1] |

| RAW 264.7 | This compound | 10 µM | ROS | 10.79% | < 0.05 | [1] |

| RAW 264.7 | This compound | 100 µM | ROS | 16.93% | < 0.001 | [1] |

| RAW 264.7 | This compound | 8.5 µM (IC50) | NO | 50% | - | [2] |

Effects of this compound on Mitochondrial Function

This compound has been shown to positively influence mitochondrial function by preserving mitochondrial membrane potential, regulating apoptosis-related proteins, and promoting mitochondrial biogenesis.

Quantitative Data: Mitochondrial Membrane Potential and Cell Viability

Studies in corticosterone (CORT)-induced PC12 cells, a model for depression, have quantified the protective effects of Schisandrin on mitochondrial integrity and cell survival.

| Cell Line | Treatment Model | Schisandrin Concentration | Effect on Mitochondrial Membrane Potential | Effect on Cell Viability | p-value | Reference |

| PC12 | CORT-induced | Low | Significantly Increased | Significantly Increased | < 0.01 | [3] |

| PC12 | CORT-induced | Medium | Significantly Increased | Significantly Increased | < 0.01 | [3] |

| PC12 | CORT-induced | High | Significantly Increased | Significantly Increased | < 0.01 | [3] |

Quantitative Data: Regulation of Apoptosis-Related Proteins

This compound modulates the expression of key proteins involved in the mitochondrial apoptotic pathway, such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).

| Cell Line | Treatment Model | Schisandrin Concentration | Change in Bax Expression | Change in Bcl-2 Expression | p-value | Reference |

| PC12 | CORT-induced | Low | Significantly Decreased | Significantly Increased | < 0.01 | [3] |

| PC12 | CORT-induced | Medium | Significantly Decreased | Significantly Increased | < 0.01 | [3] |

| PC12 | CORT-induced | High | Significantly Decreased | Significantly Increased | < 0.01 | [3] |

Key Signaling Pathways Modulated by this compound

This compound exerts its effects on mitochondrial function and oxidative stress by modulating several key signaling pathways, most notably the Nrf2 and MAPK pathways.

The Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD).[4][5]

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular processes like inflammation and apoptosis. This compound has been shown to inhibit the MAPK pathway, thereby reducing the expression of pro-inflammatory molecules.[4][6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed PC12 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of Schisandrin and/or corticosterone (CORT) for the desired duration.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.[3]

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

-

Cell Preparation: Culture cells on glass coverslips or in appropriate culture plates.

-

Treatment: Treat cells with this compound and/or an inducing agent (e.g., CORT).

-

JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C in the dark.

-

Washing: Wash the cells with a suitable buffer (e.g., PBS) to remove excess dye.

-

Imaging: Immediately visualize the cells using a fluorescence microscope. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low potential, JC-1 remains as monomers and emits green fluorescence.[7][8][9][10]

-

Quantification: The ratio of red to green fluorescence intensity can be quantified to assess changes in mitochondrial membrane potential.

Western Blotting for Apoptosis-Related and Mitochondrial Biogenesis Proteins

-

Protein Extraction: Lyse treated and control cells with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, PGC-1α, Nrf-2, HO-1, SOD) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[11][12][13][14]

Measurement of ROS and NO Production (Muse® Cell Analyzer)

-

Cell Preparation: Prepare single-cell suspensions from treated and control cultures.

-

Staining: For ROS detection, use the Muse® Oxidative Stress Kit containing a dihydroethidium (DHE)-based reagent. For NO detection, use the Muse® Nitric Oxide Kit. Follow the manufacturer's instructions for staining.[15]

-

Data Acquisition: Acquire data on the Muse® Cell Analyzer, which uses laser-based fluorescence detection to quantify the percentage of ROS-positive or NO-positive cells.[15][16][17]

Conclusion

This compound exhibits significant protective effects against oxidative stress and mitochondrial dysfunction. Its ability to scavenge reactive oxygen species, preserve mitochondrial integrity, and modulate key signaling pathways like Nrf2 and MAPK underscores its potential as a therapeutic agent for a variety of diseases rooted in cellular stress. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound-based therapies. Further investigation, particularly in preclinical and clinical settings, is warranted to fully elucidate its therapeutic efficacy and safety profile.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. e-nps.or.kr [e-nps.or.kr]

- 3. Protective Effect of Schisandrin on CORT-Induced PC12 Depression Cell Model by Inhibiting Cell Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and antioxidant properties of this compound promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The inhibitory impact of Schisandrin on inflammation and oxidative stress alleviates LPS-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Schisandrin Attenuates Lipopolysaccharide-Induced Lung Injury by Regulating TLR-4 and Akt/FoxO1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 101.200.202.226 [101.200.202.226]

- 8. 2.7. Assay of Mitochondrial Trans-Membrane Potential (JC-1 Staining) [bio-protocol.org]

- 9. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Western Blot Protocol – Mitophenome [mitophenome.org]

- 13. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Western blot protocol | Abcam [abcam.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. csulb.edu [csulb.edu]

- 17. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Schisandrin C from Schisandra chinensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin C is a bioactive dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis (Turcz.) Baill.[1]. This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects[2]. These properties make this compound a promising candidate for drug development and a valuable tool for pharmacological research.

These application notes provide detailed protocols for the extraction and purification of this compound from Schisandra chinensis, targeting researchers, scientists, and professionals in the field of drug development. The methodologies described herein are based on established scientific literature and are designed to yield high-purity this compound for experimental and developmental purposes.

Data Presentation: Quantitative Analysis of Extraction and Purification

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Below is a summary of quantitative data from various extraction and purification techniques.

Table 1: Comparison of Different Extraction Methods for this compound and Other Lignans from Schisandra chinensis

| Extraction Method | Solvent/Conditions | Target Compound(s) | Yield | Purity | Reference |

| Solvent (Reflux) Extraction | 95% Ethanol | Lignans (including schisandrin) | Not specified for this compound alone | - | [3] |

| Ultrasound-Assisted Extraction (UAE) | 95% Ethanol, 60°C, 70 min | Schisandrin B | 5.80 mg/g | - | [1] |

| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with 1% methanol co-solvent, 15 MPa, 50°C | Lignans (including schisandrin) | SFE efficiency is ~80% of methanol extraction | - | [4] |

| Typical Content in Fruit | - | Schisandrin | 2.199–11.08 mg/g | - | [3] |

Table 2: Purification Efficiency of this compound and Related Lignans

| Purification Method | Stationary Phase/Mobile Phase | Starting Material | Final Purity | Reference |

| Silica Gel Column Chromatography | Silica gel, Petroleum ether/ethyl acetate gradient | Crude petroleum ether extract | >98% (for this compound after recrystallization) | [5] |

| High-Speed Counter-Current Chromatography (HSCCC) | n-hexane-methanol-water (35:30:3, v/v) | Crude petroleum ether extract | >98% (Deoxyschisandrin), >96% (γ-Schisandrin) | |

| Preparative HPLC | C18 column, Acetonitrile/water gradient | Partially purified lignan fraction | High purity | [6] |

Experimental Protocols

Protocol 1: Solvent Extraction and Column Chromatography Purification of this compound

This protocol details a conventional method for the extraction and purification of this compound, yielding a high-purity product.

1. Extraction

-

1.1. Sample Preparation: Dry the fruits of Schisandra chinensis and grind them into a coarse powder.

-

1.2. Reflux Extraction:

-

Place 1 kg of the powdered Schisandra chinensis fruits into a round-bottom flask.

-

Add a sufficient volume of 95% ethanol to immerse the powder.

-

Heat the mixture to reflux at 70°C for 2 hours.

-

Filter the extract while hot and collect the filtrate.

-

Repeat the extraction process on the residue one more time to ensure complete extraction.

-

Combine the filtrates from both extractions.

-

-

1.3. Concentration: Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at 60°C to remove the ethanol.

-

1.4. Solvent Partitioning:

-

Resuspend the concentrated residue in water.

-

Perform a liquid-liquid extraction using petroleum ether.

-

Collect the petroleum ether fraction, which will contain the less polar lignans, including this compound.

-

2. Purification

-

2.1. Silica Gel Column Chromatography:

-

Concentrate the petroleum ether extract to dryness.

-

Prepare a silica gel column (e.g., 200-300 mesh) packed with petroleum ether.

-

Dissolve the dried extract in a minimal amount of petroleum ether and load it onto the column.

-

Elute the column with a gradient of increasing ethyl acetate in petroleum ether.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

-

-

2.2. Recrystallization:

-

Combine the fractions rich in this compound and evaporate the solvent.

-

Recrystallize the resulting solid from ethyl acetate to obtain pure this compound crystals.

-

The purity of the final product can be determined by HPLC, and should be >98%[5].

-

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Lignans (Optimized for Schisandrin B, applicable for this compound)

This protocol provides a more rapid extraction method. While optimized for schisandrin B, the parameters are suitable for the extraction of other lignans like this compound.

-

1. Sample Preparation: Dry and powder the seeds of Schisandra chinensis.

-

2. Extraction Parameters:

-

3. Procedure:

-

Combine the powdered seeds and 95% ethanol in a vessel.

-

Place the vessel in an ultrasonic bath and apply the specified conditions.

-

After extraction, filter the mixture and collect the supernatant.

-

The resulting extract can then be purified using the methods described in Protocol 1 (Section 2).

-

Protocol 3: Supercritical Fluid Extraction (SFE) of Lignans

SFE is a green technology that uses supercritical fluids, typically CO2, for extraction.

-

1. Sample Preparation: Dry and pulverize the fruits of Schisandra chinensis.

-

2. SFE Parameters:

-

3. Procedure:

-

Load the powdered plant material into the extraction vessel of the SFE system.

-

Pressurize and heat the system to the desired supercritical conditions.

-

Introduce the CO2 and co-solvent to perform the extraction.

-

Collect the extract by depressurizing the fluid in a collection vessel.

-

The resulting extract will be rich in lignans and can be further purified as described in Protocol 1 (Section 2).

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway (Illustrative Example of this compound Action)

While the primary focus of this document is on the extraction and purification protocol, the following diagram illustrates an example of a signaling pathway that can be investigated using the purified this compound, highlighting its relevance in drug development. This compound has been shown to induce apoptosis in cancer cells.

Caption: Illustrative signaling pathway for this compound-induced apoptosis.

References

- 1. Ultrasound-assisted extraction and purification of schisandrin B from Schisandra chinensis (Turcz.) Baill seeds: optimization by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential of Schisandra chinensis (Turcz.) Baill. in Human Health and Nutrition: A Review of Current Knowledge and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Rapid Mass Spectrometric Study of a Supercritical CO2-extract from Woody Liana Schisandra chinensis by HPLC-SPD-ESI-MS/MS [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Sedative and hypnotic effects of supercritical carbon dioxide fluid extraction from Schisandra chinensis in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Schisandrin C in Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schisandrin C is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis. It has garnered significant interest in the pharmaceutical industry due to its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and anticancer effects.[1][2] Accurate and sensitive quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. This application note provides a detailed protocol for the quantification of this compound in plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Principle

This method utilizes liquid-liquid extraction (LLE) for the efficient extraction of this compound and an internal standard (IS) from plasma samples. The separation is achieved using reverse-phase liquid chromatography, and quantification is performed on a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

Experimental Protocols

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Internal Standard (IS), e.g., Methyl Yellow or other suitable compound

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

Ultrapure water

-

Control plasma (e.g., rat or human)

Instrumentation

-

Liquid Chromatography: UPLC or HPLC system

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical Column: A C18 reverse-phase column (e.g., Purospher® STAR RP-18 endcapped, 100 mm × 2.1 mm, 2 µm) is a suitable choice.[1]

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Standard Solutions: Serially dilute the stock solution with methanol to prepare working standard solutions for the calibration curve and QC samples.

-

Calibration Curve Standards: Spike appropriate amounts of the working standard solutions into control plasma to obtain final concentrations for the calibration curve. A typical range is 5.0 to 1000 ng/mL.[1][3][4][5]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a similar manner to the calibration standards.

Sample Preparation Protocol

A liquid-liquid extraction method is commonly employed for plasma sample preparation.[1][3][4]

-

Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add a specific volume of the internal standard solution.

-

Add 1 mL of ethyl acetate.

-

Vortex the mixture for 5 minutes to ensure thorough mixing.

-

Centrifuge at 16,000 × g for 10 minutes at 4°C.

-

Carefully transfer the supernatant (organic layer) to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following table summarizes the typical LC-MS/MS parameters for the analysis of this compound.

| Parameter | Recommended Setting |

| Liquid Chromatography | |

| Column | Purospher® STAR RP-18 endcapped (100 mm × 2.1 mm, 2 µm)[1] |

| Mobile Phase | Methanol and 0.1% formic acid in water (85:15, v/v)[1][3][4] |

| Flow Rate | 0.2 mL/min[1] |

| Column Temperature | 40°C[1] |

| Injection Volume | 10 µL[1] |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI)[1] |

| Capillary Voltage | 3.2 kV[1] |

| Source Temperature | 150°C[1] |

| Desolvation Temperature | 400°C[1] |

| Desolvation Gas Flow | 800 L/h[1] |

| Cone Voltage | 18 V[1] |

| Collision Energy | 12 eV[1] |

| MRM Transitions | |

| This compound | m/z 433.22 → 415.19[1] |

| Internal Standard (Methyl Yellow) | m/z 226.26 → 76.91[1] |

Data Presentation

Table 1: Method Validation Parameters for this compound Quantification

| Validation Parameter | Result |

| Linearity Range | 5.0 - 1000 ng/mL[1][3][4][5] |

| Correlation Coefficient (r²) | > 0.999[1][3][4][5] |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1][3][4][5] |

| Intra-day Precision and Accuracy | |

| Low QC (5 ng/mL) | Precision (%RSD) and Accuracy (%Bias) within ±20% |

| Mid QC (50 ng/mL) | Precision (%RSD) and Accuracy (%Bias) within ±15% |

| High QC (500 ng/mL) | Precision (%RSD) and Accuracy (%Bias) within ±15% |

| Inter-day Precision and Accuracy | |

| Low QC (5 ng/mL) | Precision (%RSD) and Accuracy (%Bias) within ±20% |

| Mid QC (50 ng/mL) | Precision (%RSD) and Accuracy (%Bias) within ±15% |

| High QC (500 ng/mL) | Precision (%RSD) and Accuracy (%Bias) within ±15% |

| Recovery and Matrix Effect | |

| Recovery | 90.8 - 99.6%[1] |

| Matrix Effect | 91.5 - 97.8%[1] |

The values presented are typical and may vary based on the specific instrumentation and laboratory conditions. The acceptance criteria are based on FDA guidelines for bioanalytical method validation.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound in plasma.

Signaling Pathway of this compound

This compound has been shown to modulate several signaling pathways, contributing to its therapeutic effects. One notable pathway is the PI3K/AKT/mTOR signaling pathway, which is involved in the regulation of autophagy.[3][6] this compound can interfere with this pathway, promoting autophagy, which may be beneficial in conditions like atherosclerosis.[3][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Exploring the Molecular Mechanism of this compound for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound enhances cGAS-STING pathway activation and inhibits HBV replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and antioxidant properties of this compound promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Developing a Stable Schisandrin C Solution for Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin C, a bioactive lignan isolated from the fruits of Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[1][2] Its therapeutic potential is being explored in various research areas such as oncology, liver disease, and neurodegenerative disorders.[1] However, a significant challenge in studying this compound in vitro is its hydrophobic nature, which can lead to poor solubility and stability in aqueous cell culture media, potentially causing precipitation and yielding inconsistent experimental results.

These application notes provide a detailed protocol for the preparation and handling of a stable this compound solution for use in cell culture assays. The following sections outline the necessary materials, step-by-step procedures for creating stock and working solutions, and important considerations for storage and quality control. Additionally, key signaling pathways affected by this compound are summarized to aid in experimental design.

Quantitative Data Summary

For consistent and reproducible results, careful preparation and storage of this compound solutions are paramount. The following tables summarize the key quantitative data for solubility and storage.

Table 1: this compound Solubility

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [3] |

| Dimethylformamide (DMF) | ~30 mg/mL | [3] |

| Ethanol | ~20 mg/mL | [4] |

| Aqueous Buffers (e.g., PBS) | Sparingly soluble | [4] |

Table 2: Recommended Storage Conditions for this compound Solutions

| Solution Type | Storage Temperature | Duration | Source |

| Powder | -20°C | 3 years | [2] |

| DMSO Stock Solution | -80°C | 2 years | [1] |

| DMSO Stock Solution | -20°C | 1 year | [1] |

| Working Solution (in media) | 2°C - 8°C | Prepare fresh for each experiment | General Best Practice |

Experimental Protocols

This section provides a detailed methodology for preparing a stable this compound solution for cell culture experiments.

Materials

-

This compound powder (purity >98%)

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-